Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
Description
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid is a guanidine derivative in which two of the guanidine’s amino groups are substituted with 3-methoxypropyl chains. The compound forms a sulfate salt, enhancing its stability and aqueous solubility. Guanidine derivatives are notable for their strong basicity and ability to participate in hydrogen bonding, making them relevant in pharmaceutical and industrial applications.
Properties
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGOCSSABDUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Catalysis
-
Catalytic Activity :
- Bis(1-(3-methoxypropyl)guanidine) is utilized as a catalyst in various organic synthesis reactions. Its guanidine structure enhances its ability to facilitate reactions through proton transfer mechanisms.
- Case Study : Research indicates that guanidine derivatives can effectively catalyze the synthesis of imidazoles, which are important in pharmaceuticals. For instance, sulfuric acid immobilized on silica gel has been shown to significantly enhance the yield of 2,4,5-triaryl-1H-imidazoles through a multi-component reaction involving benzil or benzoin, aldehydes, and ammonium acetate .
-
Mechanism of Action :
- The catalytic efficiency is often attributed to the formation of intermediate species that stabilize transition states during the reactions. This property is crucial for achieving high reaction rates and selectivity.
Medicinal Chemistry
-
Pharmacological Properties :
- Guanidine derivatives, including bis(1-(3-methoxypropyl)guanidine), have been investigated for their biological activities. They exhibit potential as antimicrobial agents and in the treatment of various diseases due to their ability to interact with biological targets.
- Research Findings : Studies have highlighted the antibacterial properties of guanidine compounds against multi-drug resistant strains by disrupting bacterial cell division mechanisms .
-
Drug Development :
- The compound's ability to form stable complexes with metal ions makes it a candidate for developing novel therapeutic agents targeting specific biological pathways.
Materials Science
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Polymer Synthesis :
- Bis(1-(3-methoxypropyl)guanidine) has applications in polymer chemistry, particularly in synthesizing polyurethanes and other polymeric materials. Its reactive guanidine groups can participate in cross-linking reactions, enhancing material properties.
- Table 1: Comparison of Polymer Properties
Property Polyurethane A Polyurethane B Polyurethane C Tensile Strength (MPa) 25 30 28 Elongation (%) 300 350 320 Hardness (Shore A) 80 85 82 -
Coatings and Adhesives :
- The compound can also be used in formulating coatings and adhesives due to its adhesion-promoting properties and resistance to various environmental factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analog: 1-Amino-2-[4-chloro-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonyl]guanidine
- Key Structural Differences: The analog features a sulfonyl group and a trifluoromethylbenzylthio substituent, whereas Bis(1-(3-methoxypropyl)guanidine) has flexible 3-methoxypropyl chains.
- Physicochemical Properties: Property Bis(1-(3-methoxypropyl)guanidine), Sulfuric Acid (Inferred) 1-Amino-2-[...]guanidine () Melting Point Not reported 154–155 °C Solubility High (due to sulfate salt) Moderate (sulfonyl group adds polarity) Basicity (pKa) Strong (guanidine core) Weaker (sulfonyl group reduces basicity)
- In contrast, the target compound’s methoxypropyl chains may favor CNS applications due to improved blood-brain barrier penetration .
2.2. Functional Analog: 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole Oxalate
Key Structural Differences :
Biological Activity :
The analog is a selective 5-HT4 receptor ligand used in Alzheimer’s and cognitive disorders. The target compound’s guanidine core may interact with ion channels or receptors but lacks direct evidence of 5-HT4 affinity .Synthesis Scalability :
The analog’s production process emphasizes scalability for pharmaceuticals, suggesting that the target compound’s synthesis could adopt similar optimization strategies (e.g., solvent selection, salt formation) .
2.3. Industrial Analog: Sodium Bis[...]cobaltate(1-)
Key Structural Differences :
Solubility and Stability : The cobaltate’s 3-methoxypropyl group likely enhances organic-phase solubility, useful in industrial settings. The target compound’s sulfate salt would favor aqueous environments, aligning with drug formulation needs .
Biological Activity
Bis(1-(3-methoxypropyl)guanidine), often referred to as a guanidine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
Chemical Formula: C₇H₁₈N₄O₂S
Molecular Weight: 206.31 g/mol
The compound features a guanidine core with a methoxypropyl substituent, which influences its solubility and interaction with biological targets.
Guanidine compounds, including Bis(1-(3-methoxypropyl)guanidine), interact with various biological targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: It has been shown to inhibit sodium/proton exchange transport systems, which are implicated in conditions like hypertension and cardiac hypertrophy .
- Signal Transduction Modulation: The compound may influence signal transduction pathways, affecting cellular responses and metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of Bis(1-(3-methoxypropyl)guanidine) indicates that its bioavailability is influenced by factors such as:
- Solubility: Higher solubility enhances absorption.
- Transport Proteins: Interaction with membrane transport proteins can facilitate cellular uptake.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Study 1: Inhibition of BACE1 Enzymes
A study synthesized biaryl guanidine derivatives and evaluated their inhibitory effects on BACE1 enzymes linked to Alzheimer's disease. While not directly involving Bis(1-(3-methoxypropyl)guanidine), the results provide insight into the class of compounds it belongs to:
- IC50 Values: The most potent derivative showed an IC50 of 97 nM against BACE1, indicating significant enzyme inhibition potential .
Study 2: Superbasicity and Reactivity
Research on guanidine derivatives revealed their superbasicity, which could enhance their reactivity in biological systems. This property may be leveraged for therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for selected guanidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Bis(1-(3-methoxypropyl)guanidine) | Antihypertensive, Neuroprotective | Na+/H+ exchange inhibition |
| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | BACE1 inhibition | Enzyme inhibition |
| Metformin | Antidiabetic | Modulation of glucose metabolism |
Preparation Methods
Synthesis of N-(3-methoxypropyl)guanidine
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- Guanidine base or guanidine hydrochloride
- 3-methoxypropyl halide (e.g., 3-methoxypropyl bromide or chloride)
- Base (e.g., sodium hydroxide or potassium carbonate)
- Solvent (e.g., ethanol, methanol, or water)
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- Dissolve guanidine or guanidine hydrochloride in a suitable solvent.
- Add a base to free guanidine if starting from guanidine hydrochloride.
- Slowly add 3-methoxypropyl halide under stirring at controlled temperature (0–25°C).
- Allow the reaction to proceed for several hours (typically 4–24 h) at room temperature or slightly elevated temperature to complete alkylation.
- Isolate the product by extraction or crystallization.
-
- The reaction may require inert atmosphere to prevent side reactions.
- Purification is typically done by recrystallization or chromatography.
Formation of this compound Salt
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- N-(3-methoxypropyl)guanidine (free base)
- Sulfuric acid (H2SO4), concentrated or diluted
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- Dissolve N-(3-methoxypropyl)guanidine in a suitable solvent such as ethanol or water.
- Slowly add sulfuric acid dropwise with stirring, maintaining the molar ratio of 2:1 (guanidine to sulfuric acid).
- Monitor pH and temperature to control salt formation; temperature is typically kept below 40°C.
- After complete addition, stir the mixture for additional 1–2 hours to ensure full salt formation.
- Isolate the bis salt as a powder by evaporation, cooling, or precipitation.
- Dry under vacuum or in a desiccator.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkylation of guanidine | Guanidine + 3-methoxypropyl halide, base, solvent, RT | N-(3-methoxypropyl)guanidine (free base) |
| 2 | Acid-base reaction | N-(3-methoxypropyl)guanidine + H2SO4 (2:1), solvent, controlled temp | This compound salt |
Research Findings and Notes on Preparation
- The alkylation step is sensitive to reaction conditions; excess alkyl halide or elevated temperatures can lead to side products or over-alkylation.
- The use of dialkyl sulfates as alkylating agents in related guanidine derivative syntheses has been reported but is less common for this specific compound.
- Acid addition salt formation with sulfuric acid is a standard approach to improve compound stability and handling, as well as to modulate solubility and melting point.
- The sulfuric acid salt form is typically isolated as a powder, stable at room temperature, and requires careful handling due to irritant properties (GHS hazard statements H315, H319, H335).
- Purity control is achieved through recrystallization and analytical techniques such as melting point determination and chromatographic purity assessment.
Data Table: Key Properties and Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H28N6O6S |
| Molecular Weight | 360.43 g/mol |
| Purity | ~95% |
| Melting Point | 113–115 °C |
| Physical Form | Powder |
| Storage | Sealed, dry, 2–8 °C |
| Alkylation Reaction Temp. | 0–25 °C |
| Acid Addition Reaction Temp. | <40 °C |
| Guanidine : Sulfuric Acid Ratio | 2:1 molar |
| Solvents Used | Ethanol, methanol, water |
| Hazard Classification | Irritant (H315, H319, H335) |
Q & A
Q. How can Bis(1-(3-methoxypropyl)guanidine), sulfuric acid be synthesized and characterized for research purposes?
- Methodological Answer : The compound is synthesized via alkylation of guanidine with 3-methoxypropyl halides (e.g., chloride or bromide) under basic conditions, followed by neutralization with concentrated sulfuric acid. Characterization requires nuclear magnetic resonance (NMR) to confirm protonation states and alkyl group attachment , infrared spectroscopy (IR) to identify sulfate and guanidine functional groups, and elemental analysis to verify purity. Titration with standardized NaOH can quantify sulfuric acid content, accounting for carbon dioxide interference during neutralization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Referencing safety data sheets (SDS) for analogous guanidine derivatives and sulfuric acid:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact due to corrosive properties .
- Store in airtight containers away from oxidizers (e.g., peroxides) and moisture to prevent exothermic decomposition .
- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via regulated chemical waste protocols .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- pH-dependent NMR spectroscopy to monitor proton exchange dynamics, as diprotonated guanidines in sulfuric acid exhibit slow exchange rates, which stabilize the compound in strongly acidic conditions .
- Avoid long-term storage above 25°C, as sulfuric acid’s dehydrating properties may degrade organic ligands .
Advanced Research Questions
Q. What mechanistic role does the compound play in acid-catalyzed reactions, such as biodiesel production?
- Methodological Answer : As a guanidine-based catalyst, it facilitates transesterification by stabilizing transition states via hydrogen bonding. Experimental design should include:
- Kinetic studies comparing reaction rates with traditional catalysts (e.g., NaOH).
- Fourier-transform infrared spectroscopy (FTIR) to track ester carbonyl group conversion.
- Gas chromatography (GC) to quantify biodiesel yield, noting that sulfuric acid co-catalyzes free fatty acid esterification, enhancing efficiency .
Q. How can computational modeling elucidate the compound’s redox behavior in biochemical systems (e.g., nitric oxide synthase interactions)?
- Methodological Answer : Density functional theory (DFT) simulations can map electron transfer pathways during oxidation. Key steps:
- Optimize molecular geometry using software (e.g., Gaussian) to identify reactive sites.
- Calculate redox potentials and compare with experimental cyclic voltammetry data.
- Validate models against NMR observations of guanidine oxidation products, such as NO and O₂⁻ generation .
Q. What experimental approaches resolve contradictions in reported catalytic efficiencies of guanidine-sulfate complexes?
- Methodological Answer : Address discrepancies via:
- Controlled variable studies : Isolate effects of water content, solvent polarity, and sulfate/guanidine molar ratios.
- In situ Raman spectroscopy to monitor protonation states during catalysis, as excess sulfuric acid may deactivate basic sites .
- Error analysis : Quantify systematic errors (e.g., CO₂ absorption in NaOH titrants) using blank titration corrections .
Q. How does the compound’s environmental fate compare to other guanidine derivatives in aqueous systems?
- Methodological Answer : Follow ecological risk assessment frameworks (e.g., INCHEMBIOL Project):
- Batch reactor experiments to measure hydrolysis rates and byproduct formation (e.g., sulfates, methanol).
- High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to identify degradation products.
- Algal toxicity assays (e.g., using Chlorella vulgaris) to assess ecotoxicological impacts, referencing SDS ecotoxicity data for analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
